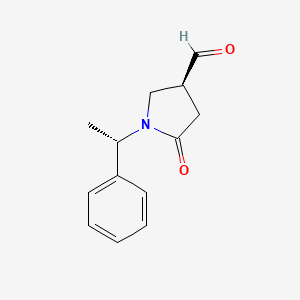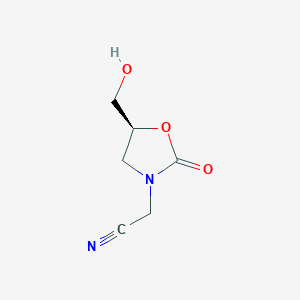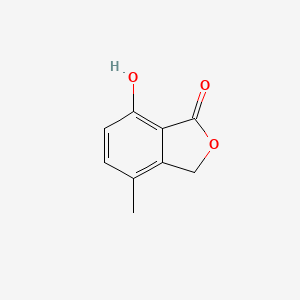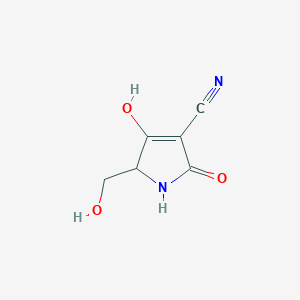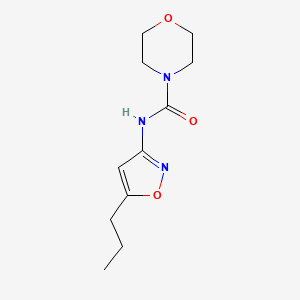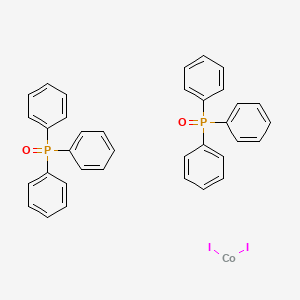
Diiodobis(triphenylphosphine oxide)cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodobis(triphenylphosphine oxide)cobalt is a coordination compound with the molecular formula C36H30CoI2O2P2. It is known for its unique structural properties and potential applications in various fields of chemistry and industry. The compound consists of a cobalt center coordinated by two iodide ions and two triphenylphosphine oxide ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diiodobis(triphenylphosphine oxide)cobalt typically involves the reaction of cobalt(II) iodide with triphenylphosphine oxide in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the cobalt center. The general reaction can be represented as follows:
CoI2+2Ph3PO→CoI2(Ph3PO)2
- CoI₂ is cobalt(II) iodide
- Ph₃PO is triphenylphosphine oxide
The reaction is typically performed in a solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as described above. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. Industrial production may also involve additional purification steps such as column chromatography or recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
Diiodobis(triphenylphosphine oxide)cobalt can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide ligands can be substituted by other ligands such as halides, phosphines, or amines.
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state from +2 to +3 or vice versa.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide), phosphines (e.g., triphenylphosphine), and amines (e.g., pyridine). These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the cobalt center, respectively.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes with the cobalt center.
Major Products Formed
Substitution Reactions: Products include substituted cobalt complexes with different ligands.
Oxidation-Reduction Reactions: Products include cobalt(III) or cobalt(I) complexes, depending on the reaction conditions.
Coordination Reactions: Products include coordination complexes with various ligands.
科学的研究の応用
Diiodobis(triphenylphosphine oxide)cobalt has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: The compound is studied for its potential use in medicinal chemistry, particularly in the development of metal-based drugs and therapeutic agents.
Analytical Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various analytes.
作用機序
The mechanism of action of diiodobis(triphenylphosphine oxide)cobalt involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can interact with molecular targets through coordination bonds, facilitating catalytic processes or forming stable complexes. The triphenylphosphine oxide ligands provide steric and electronic stabilization to the cobalt center, enhancing its reactivity and selectivity in various chemical reactions.
類似化合物との比較
Similar Compounds
Dichlorobis(triphenylphosphine oxide)cobalt: Similar structure but with chloride ligands instead of iodide.
Dibromobis(triphenylphosphine oxide)cobalt: Similar structure but with bromide ligands instead of iodide.
Diiodobis(triphenylphosphine)cobalt: Similar structure but with triphenylphosphine ligands instead of triphenylphosphine oxide.
Uniqueness
Diiodobis(triphenylphosphine oxide)cobalt is unique due to the presence of iodide ligands and triphenylphosphine oxide ligands, which provide distinct steric and electronic properties
特性
分子式 |
C36H30CoI2O2P2 |
|---|---|
分子量 |
869.3 g/mol |
IUPAC名 |
diiodocobalt;diphenylphosphorylbenzene |
InChI |
InChI=1S/2C18H15OP.Co.2HI/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H/q;;+2;;/p-2 |
InChIキー |
UWHWQZLLLNUWKA-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Co](I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


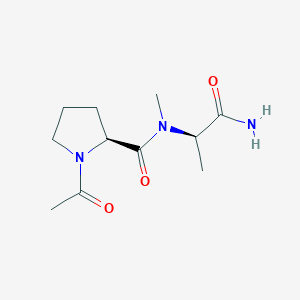
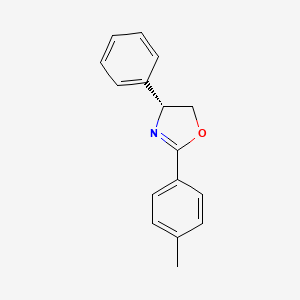
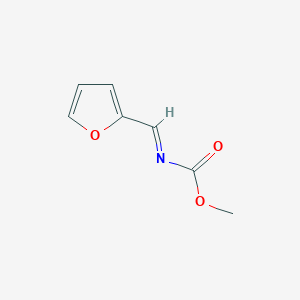
![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
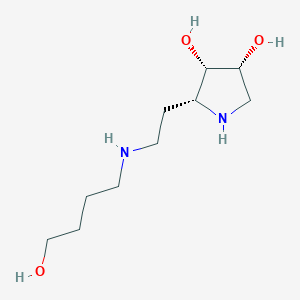
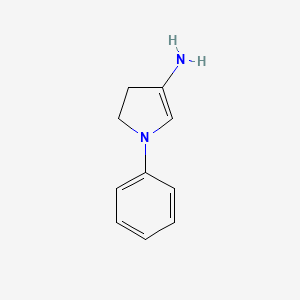
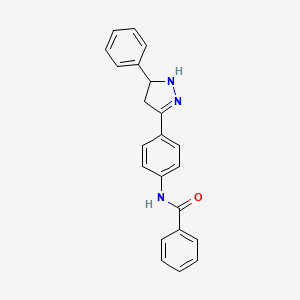
![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
